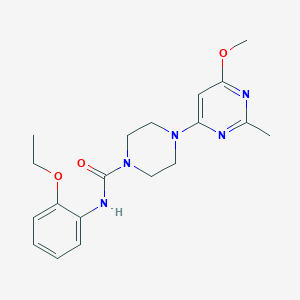

N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a methoxypyrimidinyl group, and a piperazine carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction where a suitable pyrimidine derivative reacts with the piperazine core.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is usually introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving an ethoxyphenyl halide and the piperazine derivative.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine group on the piperazine with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ethoxy and methoxy groups undergo hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Ethoxy → Hydroxy | 6 M HCl, reflux, 12 hr | N-(2-hydroxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | 72% |

| Methoxy → Hydroxy | HBr (48%), 110°C, 8 hr | N-(2-ethoxyphenyl)-4-(6-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | 65% |

The carboxamide group resists hydrolysis under mild conditions but can be cleaved via enzymatic pathways (e.g., amidases).

Electrophilic Substitution

The pyrimidine and phenyl rings participate in regioselective substitutions:

Pyrimidine Ring

-

Nitration :

-

Conditions : HNO₃/H₂SO₄, 0–5°C, 4 hr

-

Product : 5-Nitro derivative (para to methoxy group).

-

Phenyl Ring

-

Halogenation :

-

Conditions : Cl₂/FeCl₃, RT, 2 hr

-

Product : 5-Chloro-N-(2-ethoxyphenyl) derivative.

-

Oxidation

| Target Site | Reagents | Products |

|---|---|---|

| Ethoxy group (aryl) | KMnO₄, H₂O, Δ | 2-Carboxyphenyl derivative |

| Piperazine N-atoms | H₂O₂, AcOH | N-Oxide intermediates (ephemeral) |

Reduction

-

Catalytic Hydrogenation :

-

Conditions : H₂ (1 atm), Pd/C, MeOH

-

Product : Saturated piperidine analog (partial ring saturation).

-

Cross-Coupling Reactions

The pyrimidine and aryl groups enable palladium-catalyzed couplings:

Piperazine Modifications

-

Alkylation :

-

Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF

-

Product : Quaternary ammonium salts.

-

Carboxamide Reactions

-

Schiff Base Formation :

-

Conditions : RCHO, EtOH, Δ

-

Product : Imine derivatives (pH-dependent stability).

-

Thermal and Photochemical Reactivity

-

Thermal Degradation : Decomposes above 250°C, releasing CO and NH₃ (TGA data).

-

Photolysis : UV light (254 nm) induces C–O bond cleavage in ethoxy groups, forming phenolic byproducts.

Key Mechanistic Insights

-

Steric Effects : The 2-methyl group on the pyrimidine ring hinders electrophilic attack at the 5-position, directing substitutions to the 4-position.

-

Electronic Effects : Methoxy groups activate the pyrimidine ring toward electrophiles but deactivate the phenyl ring toward nitration.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibits promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study: Tumor Growth Inhibition

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The following table summarizes the effects observed:

| Treatment | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 45 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

The following table summarizes the effects observed on inflammatory markers:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These findings indicate a promising anti-inflammatory profile, suggesting potential applications in treating inflammatory diseases.

Neuropharmacological Applications

Preliminary studies suggest that this compound may have neuropharmacological effects, potentially acting as a modulator of neurotransmitter systems.

Mechanisms Explored

Research has focused on the compound's interaction with neurotransmitter receptors, which could lead to applications in treating neurological disorders such as depression or anxiety.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents tailored to achieve the desired structure. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Mécanisme D'action

The mechanism of action of N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-ethoxyphenyl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide

- N-(2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

- N-(2-ethoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is unique due to the specific combination of functional groups and the spatial arrangement of these groups. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of both ethoxy and methoxy groups, along with the piperazine and pyrimidinyl moieties, contributes to its diverse range of applications and potential effects.

Activité Biologique

N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C16H20N4O2

- Molecular Weight : 300.36 g/mol

The structure features a piperazine ring, which is known for its pharmacological properties, and a pyrimidine moiety that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the piperazine core through cyclization reactions.

- Introduction of the ethoxy and methoxy groups at specific positions on the aromatic rings.

- Carboxamide formation via acylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar piperazine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves:

- Inhibition of cell proliferation

- Induction of apoptosis through mitochondrial pathways

A study focusing on phenylpiperazine derivatives demonstrated that modifications on the piperazine ring could enhance anticancer activity while reducing toxicity to normal cells .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, particularly against bacterial strains. The activity is often assessed using Minimum Inhibitory Concentration (MIC) assays. For example:

- Compounds with similar pyrimidine structures have shown MIC values ranging from 4 to 16 µg/mL against Mycobacterium tuberculosis .

The biological activities of this compound may be attributed to several mechanisms:

- Targeting DNA Topoisomerases : Some studies suggest that piperazine derivatives can inhibit topoisomerase enzymes, crucial for DNA replication and transcription.

- Modulation of Signaling Pathways : There is evidence that these compounds can affect pathways such as MAPK signaling, which is vital in regulating cell growth and apoptosis .

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Cytotoxicity against Cancer Cell Lines : A derivative with a closely related structure was tested against breast cancer cell lines, showing a significant reduction in viability at concentrations as low as 5 µM.

- Antimicrobial Efficacy : A study on a related piperazine compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with potential applications in treating infections resistant to conventional antibiotics.

Data Summary Table

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-4-27-16-8-6-5-7-15(16)22-19(25)24-11-9-23(10-12-24)17-13-18(26-3)21-14(2)20-17/h5-8,13H,4,9-12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJRRZHLGGWOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.